N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzodioxin moiety linked to a piperazine ring, which is further substituted with a fluorophenyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,3-dihydro-1,4-benzodioxin-6-amine and 4-fluorophenylpiperazine.
Reaction Conditions: The reaction is often carried out in an organic solvent such as dichloromethane or N,N-dimethylformamide (DMF) under reflux conditions.
Catalysts: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches, with careful control of reaction parameters to ensure consistency and purity.
Scale-Up: Industrial-scale production involves scaling up the reaction, often using reactors that allow for continuous monitoring and control of temperature, pressure, and other critical parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted derivatives of the piperazine ring
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a tool in biological research, aiding in the study of enzyme inhibition and receptor binding. Medicine: Industry: The compound is used in the production of advanced materials and chemicals with unique properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: The exact pathways depend on the specific application, but they often involve modulation of biochemical processes or signaling pathways.
Comparison with Similar Compounds
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)acetamide: A simpler analog without the piperazine ring.
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-bromobenzenesulfonamide: A related compound with a bromobenzenesulfonamide group.
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Another analog with an acetamidobenzenesulfonamide group.
Uniqueness: The presence of the fluorophenyl group and the piperazine ring in N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide distinguishes it from its analogs, potentially leading to unique biological and chemical properties.
This compound represents a valuable addition to the repertoire of organic molecules with diverse applications in scientific research and industry. Its unique structure and reactivity make it a promising candidate for further exploration and development.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-15-1-4-17(5-2-15)24-9-7-23(8-10-24)14-20(25)22-16-3-6-18-19(13-16)27-12-11-26-18/h1-6,13H,7-12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMFEBZBOJEUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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